

Navigating the Structural Landscape of Halogenated Pyrrolopyridines: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of **6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine** derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the current absence of a publicly available X-ray crystal structure for **6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine**, this guide leverages data from the closely related and structurally characterized 3-iodo-1H-pyrrolo[3,2-b]pyridine to infer and compare potential structural features.

The pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged structure in drug discovery, frequently employed for its ability to mimic the hinge-binding motif of ATP in kinases. The strategic placement of halogen atoms, such as bromine and iodine, can significantly influence the compound's physicochemical properties, binding affinity, and overall biological activity.

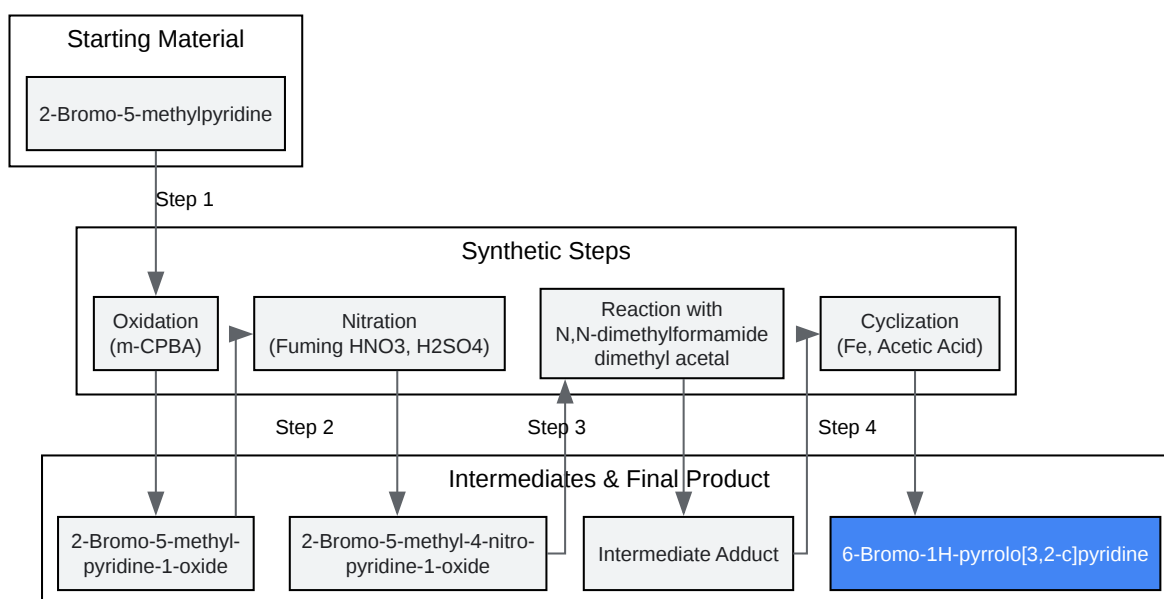
Synthesis of Halogenated Pyrrolo[3,2-b]pyridine Scaffolds

The synthesis of the precursor, 6-bromo-1H-pyrrolo[3,2-b]pyridine, has been reported. The subsequent iodination at the 3-position would yield the target compound. While a specific

protocol for this final iodination step is not detailed in the available literature, it would likely proceed via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A reported synthesis for a similar isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, involves a multi-step process starting from 2-bromo-5-methylpyridine. This is achieved through oxidation to the corresponding pyridine-1-oxide, followed by nitration. The resulting nitro compound is then reacted with N,N-dimethylformamide dimethyl acetal and subsequently cyclized in the presence of iron powder and acetic acid to yield the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine^[1]. A similar synthetic strategy could likely be adapted for the pyrrolo[3,2-b]pyridine isomer.



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Caption: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Comparative Crystal Structure Analysis

In the absence of the specific crystal structure for **6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine**, we present the crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine as a valuable comparative model. This related heterocyclic compound shares the iodo-substituted five-membered ring fused to a pyridine ring, providing insights into potential intermolecular interactions.

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals a planar molecule where pairs of molecules form inversion dimers through N—H...N hydrogen bonds. Furthermore, C—I...N halogen bonds link these dimers into zigzag chains. The packing is also stabilized by π – π stacking interactions.^{[2][3]} These types of interactions are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid state.

Parameter	3-Iodo-1H-pyrazolo[3,4-b]pyridine[2]
Formula	C ₆ H ₄ IN ₃
Molecular Weight	245.02
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	10.7999 (13)
b (Å)	7.7939 (9)
c (Å)	17.406 (2)
α (°)	90
β (°)	101.748 (2)
γ (°)	90
Volume (Å ³)	1434.5 (3)
Z	8
Temperature (K)	150
Radiation	Mo Kα
Key Interactions	N—H⋯N Hydrogen Bonds, C—I⋯N Halogen Bonds, π–π Stacking

Experimental Protocol: Single-Crystal X-ray Diffraction

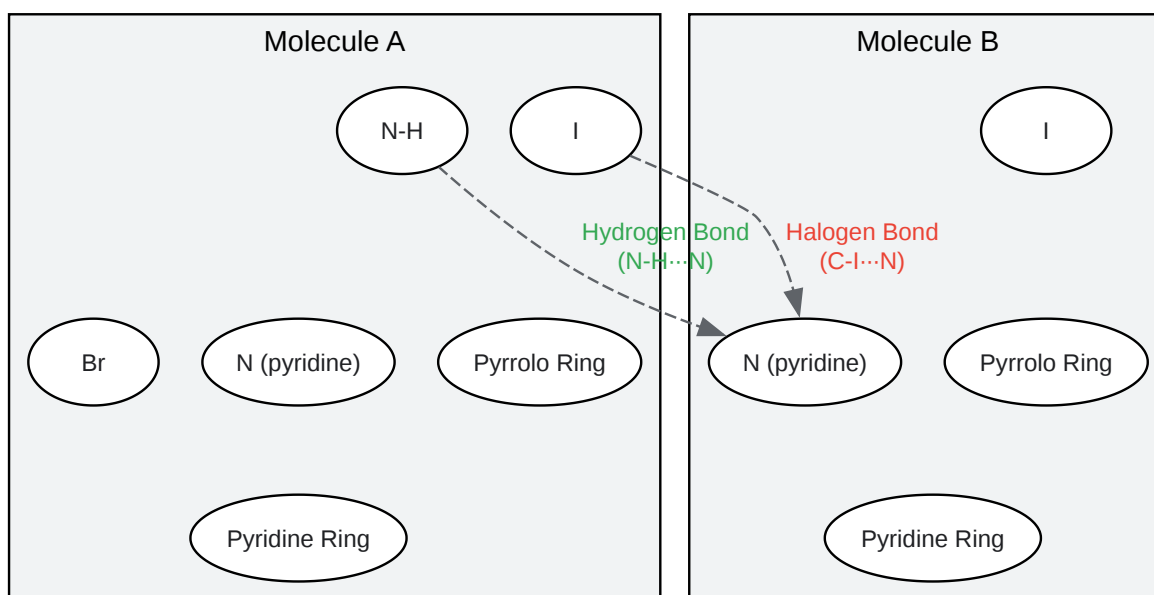
The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction (SCXRD).[4][5]

- **Crystal Growth:** High-quality single crystals of the compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For the comparative compound, crystals were grown from a dichloromethane solution layered with hexane at room temperature.[2]

- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). Finally, the atomic positions and other parameters are refined to obtain the best possible fit to the experimental data.

Predicted Intermolecular Interactions for 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Based on the analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine, it is highly probable that the crystal structure of **6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine** would also be significantly influenced by hydrogen and halogen bonding. The pyrrole N-H group is a potent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. The iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and drug design.



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Caption: Potential intermolecular interactions in pyrrolopyridine derivatives.

Biological Significance of Halogenated Pyrrolopyridines

Halogenated pyrrolo[3,2-b]pyridine and related azaindole derivatives have demonstrated a wide range of biological activities. They are of particular interest as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The introduction of halogens can enhance binding affinity through specific interactions within the active site and improve pharmacokinetic properties. For instance, halogenated pyrrolo[3,2-d]pyrimidines have been shown to possess antiproliferative activities against several cancer cell lines.[6]

Conclusion

While the definitive X-ray crystal structure of **6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine** remains to be determined, a comparative analysis based on the structurally similar 3-iodo-1H-pyrazolo[3,4-b]pyridine provides valuable insights into the likely solid-state behavior of this class of compounds. The presence of strong intermolecular interactions, such as hydrogen and halogen bonds, is anticipated to play a crucial role in the crystal packing and overall properties of these molecules. Further crystallographic studies on this and related derivatives are warranted to fully elucidate their structure-activity relationships and guide the design of new therapeutic agents.

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